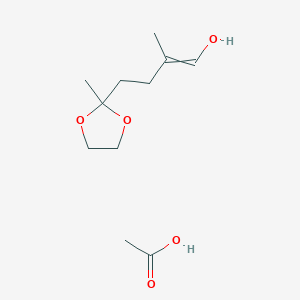
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol is a complex organic compound that features a unique structure combining acetic acid and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: May be used in the development of pharmaceuticals due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol exerts its effects involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but with an ethyl ester group.
Ethyl acetoacetate ethylene acetal: Another related compound with a similar dioxolane ring.
Uniqueness
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol is unique due to its combination of a dioxolane ring and an acetic acid moiety, providing distinct reactivity and stability characteristics compared to other similar compounds.
Properties
CAS No. |
142791-23-9 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-8(7-10)3-4-9(2)11-5-6-12-9;1-2(3)4/h7,10H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
MTXSIBFYTLIJER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CO)CCC1(OCCO1)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















